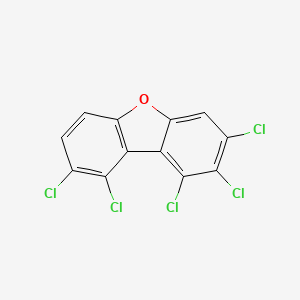

1,2,3,8,9-Pentachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,8,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGLWUJPCTUDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232567 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-54-5 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3372MT2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bioaccumulation and Food Web Dynamics of 1,2,3,8,9 Pentachlorodibenzofuran Congeners

Bioaccumulation Potential in Aquatic Organisms

1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) is a persistent organic pollutant that can accumulate in living organisms to concentrations higher than those in the surrounding environment. This process, known as bioaccumulation, is a significant concern for aquatic ecosystems. The bioaccumulation potential of a chemical is often characterized by its bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. skb.seusgs.gov

Polychlorinated dibenzofurans (PCDFs), the family of compounds to which 1,2,3,8,9-PeCDF belongs, are lipophilic, meaning they have a high affinity for fats and lipids. epa.gov This property causes them to accumulate in the fatty tissues of aquatic organisms. epa.gov The degree of chlorination and the specific positions of the chlorine atoms on the dibenzofuran (B1670420) structure influence the bioaccumulation potential of individual congeners.

The uptake of these compounds can occur through two primary routes: directly from the water via respiratory surfaces (bioconcentration) and through the consumption of contaminated food (biomagnification). skb.senih.gov For highly hydrophobic compounds like PCDFs, dietary uptake is often the more significant pathway for bioaccumulation in higher trophic level organisms. ca.gov

Table 1: Factors Influencing Bioaccumulation of PCDFs in Aquatic Organisms

| Factor | Description |

| Lipophilicity (Kow) | High octanol-water partition coefficient (Kow) indicates a tendency to partition into fatty tissues, leading to higher bioaccumulation potential. |

| Organism Metabolism | The ability of an organism to metabolize and excrete the compound can reduce its bioaccumulation. |

| Trophic Level | Organisms at higher trophic levels often exhibit higher concentrations due to biomagnification. |

| Environmental Conditions | Factors such as water temperature, organic carbon content in sediment, and food web structure can influence bioavailability and uptake. |

| Species-Specific Factors | Differences in physiology, feeding habits, and lipid content among species affect accumulation rates. |

Biomagnification and Trophic Transfer through Aquatic and Terrestrial Food Chains

Biomagnification is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. researchgate.net This phenomenon is a key characteristic of persistent, bioaccumulative, and toxic (PBT) chemicals like 1,2,3,8,9-PeCDF. Trophic transfer refers to the movement of contaminants from one trophic level to the next through consumption. researchgate.net

The potential for a chemical to biomagnify is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.govresearchgate.net The TMF is determined by analyzing the relationship between the contaminant concentration and the trophic level of various organisms within a specific ecosystem. nih.gov

Studies on related polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and other dioxin-like compounds, consistently demonstrate their potential for biomagnification in both aquatic and terrestrial food chains. nih.govresearchgate.net For example, fish-eating birds and mammals often exhibit the highest concentrations of these contaminants, reflecting the cumulative transfer and magnification up the food chain. d-nb.info

While specific TMF values for 1,2,3,8,9-PeCDF were not found in the reviewed literature, the structural similarities and chemical properties it shares with other well-studied biomagnifying compounds strongly suggest it undergoes a similar process. The high lipophilicity and resistance to metabolic degradation are key factors driving the biomagnification of these types of compounds. epa.gov

The structure of the food web itself plays a crucial role in the extent of biomagnification. researchgate.net Food webs with more trophic levels and complex predator-prey relationships can lead to higher TMF values for persistent organic pollutants.

Congener-Specific Accumulation Patterns in Various Biota and Trophic Levels

The accumulation of polychlorinated dibenzofurans in biota is not uniform across all congeners. Different congeners exhibit distinct accumulation patterns depending on their chemical structure, the species of organism, and the specific tissues analyzed. uib.nonih.gov The number and position of chlorine atoms on the dibenzofuran molecule influence its persistence, lipophilicity, and susceptibility to metabolic breakdown, all of which affect its bioaccumulation. nih.gov

Research on various persistent organic pollutants (POPs) has shown that congener profiles can differ significantly between species and geographic locations. nih.gov For instance, a study on POPs in marine fish from the Northeast Atlantic Ocean found that congener composition was more influenced by the fish species than by the geographic area. nih.govresearchgate.net However, it was also noted that lighter congeners tended to be more prevalent in northern regions due to long-range atmospheric transport. nih.gov

In the context of trophic levels, some studies on related compounds like PCBs have observed an increased prevalence of more highly chlorinated congeners at higher trophic positions. nih.gov This suggests that these more persistent congeners are more efficiently transferred up the food chain. Conversely, some organisms may have the ability to metabolize specific congeners, leading to their depletion relative to others. nih.gov

These findings highlight the importance of congener-specific analysis in understanding the bioaccumulation and risks associated with PCDF exposure. While direct data for 1,2,3,8,9-PeCDF is limited, the principles of congener-specific accumulation observed for other PCDFs and related POPs are applicable.

Mechanisms of Uptake from Environmental Compartments, Including Sediment and Water

Aquatic organisms can take up 1,2,3,8,9-PeCDF and other persistent organic pollutants from various environmental compartments, primarily water and sediment. The relative importance of each uptake route depends on the organism's habitat, feeding strategy, and the chemical's properties.

Uptake from Sediment: Sediments often act as a major sink and reservoir for hydrophobic contaminants like 1,2,3,8,9-PeCDF. epa.gov Benthic organisms, which live in or on the sediment, can be exposed through direct contact, ingestion of sediment particles, and consumption of other sediment-dwelling organisms. The bioavailability of sediment-bound contaminants is a critical factor influencing their uptake. This is often related to the organic carbon content of the sediment, as strong binding to organic matter can reduce the amount of the chemical available for uptake. ca.gov

The biota-sediment accumulation factor (BSAF) is a metric used to describe the partitioning of a contaminant between an organism and the sediment. nih.govnih.gov It is the ratio of the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment. ca.gov For many nonionic organic chemicals, BSAFs in fish and higher trophic level species can be greater than 1, indicating biomagnification from the sediment through the food web. nih.gov

Dietary Uptake: For many aquatic organisms, particularly those at higher trophic levels, the primary route of exposure to persistent organic pollutants is through the diet. ca.gov This involves the consumption of smaller organisms that have already accumulated the contaminant from water or sediment. The efficiency of dietary uptake and the subsequent transfer of the chemical up the food chain are key drivers of biomagnification.

Modeling Approaches for Bioaccumulation Factors (BAFs) and Trophic Magnification Factors (TMFs)

Mathematical models are essential tools for predicting and understanding the bioaccumulation of chemicals like 1,2,3,8,9-PeCDF in aquatic food webs. nih.gov These models can estimate bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) based on the chemical's properties and the characteristics of the ecosystem. nih.govresearchgate.net

Bioaccumulation Models: Food web bioaccumulation models simulate the uptake and elimination of chemicals in different organisms within a food web. nih.gov These models typically incorporate:

Chemical Properties: Such as the octanol-water partition coefficient (Kow), which predicts the chemical's tendency to partition into lipids. nih.gov

Organism Characteristics: Including lipid content, body size, growth rate, feeding preferences, and metabolic capacity. sfu.ca

Environmental Parameters: Such as water temperature, sediment organic carbon content, and the structure of the food web. sfu.ca

These models can calculate BAFs for individual species by simulating processes like gill uptake from water, dietary uptake, and elimination via feces, respiration, and metabolic transformation. nih.gov The accuracy of these models has improved over time with the inclusion of more detailed mechanistic understandings of bioaccumulation processes. nih.gov

Trophic Magnification Factor (TMF) Modeling: The TMF is typically determined empirically by regressing the logarithm of the lipid-normalized chemical concentration against the trophic level of organisms in a food web. nih.govresearchgate.net The trophic level is often determined using stable isotope analysis (specifically, the ratio of ¹⁵N to ¹⁴N). nih.gov A statistically significant positive slope of this regression indicates a TMF greater than 1, signifying biomagnification. researchgate.net

Modeling approaches can also be used to predict TMFs. These models often consider the transfer efficiency of the chemical at each trophic step. Factors that influence the TMF include the chemical's metabolic rate in different species and its hydrophobicity. karenkiddlab.com For example, compounds that are slowly metabolized and moderately hydrophobic (log Kow between 6 and 8) tend to have the highest TMFs. karenkiddlab.com

Table 2: Key Parameters in Bioaccumulation and TMF Modeling

| Parameter | Description | Relevance |

| Log Kow | Octanol-water partition coefficient | Predicts partitioning into lipids. |

| Metabolic Rate (kM) | Rate of chemical transformation within an organism | Reduces bioaccumulation and TMF. sfu.ca |

| Dietary Uptake Efficiency | Fraction of ingested chemical absorbed by the gut | A key factor in biomagnification. |

| Trophic Level | Position of an organism in the food web | The independent variable in TMF calculation. nih.gov |

| Lipid Content | Percentage of fat in an organism's tissues | Normalizes concentrations to account for differences in body composition. |

These modeling approaches are valuable for regulatory purposes, allowing for the screening of new and existing chemicals for their bioaccumulation potential. karenkiddlab.com However, it is important to recognize that model predictions have uncertainties, and they are most reliable when validated with field data. nih.gov

Analytical Methodologies for the Quantification and Isomer Specific Analysis of 1,2,3,8,9 Pentachlorodibenzofuran

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial step in the analysis of 1,2,3,8,9-PeCDF is the efficient extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample.

For solid matrices such as soil, sediment, and fly ash, Soxhlet extraction is a commonly employed and well-established technique. fms-inc.com This method uses a continuous flow of a suitable organic solvent, typically toluene (B28343), to extract the target compounds over an extended period, often 48 hours. fms-inc.com For certain matrices like fly ash, a pre-treatment step with hydrochloric acid may be necessary to improve extraction efficiency. fms-inc.com

Liquid samples, such as water, often undergo liquid-liquid extraction with a solvent like dichloromethane (B109758) to partition the 1,2,3,8,9-PeCDF from the aqueous phase into the organic phase. fms-inc.com For air samples, collection is often performed using sorbent materials like XAD-2 resin or polyurethane foam (PUF), which are then extracted, typically via Soxhlet, to recover the trapped compounds. fms-inc.com

Regardless of the specific technique, a crucial aspect of the extraction process is the addition of isotopically labeled internal standards to the sample prior to extraction. fms-inc.comca.gov These standards, such as ¹³C₁₂-labeled congeners, are chemically identical to the target analytes but have a different mass. ca.govmedchemexpress.com Their addition allows for the correction of losses that may occur during the subsequent sample preparation and analysis steps, a technique known as isotope dilution. ca.gov

Multi-Stage Cleanup Procedures for Sample Extracts (e.g., Column Chromatography)

Following extraction, the resulting sample extract contains not only the target 1,2,3,8,9-PeCDF but also a multitude of other co-extracted compounds that can interfere with the final analysis. epa.gov These interferences can include other polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated biphenyls (PCBs), and polychlorinated diphenyl ethers (PCDPEs), often at much higher concentrations. epa.govwell-labs.com Therefore, a rigorous cleanup procedure is essential to isolate the PCDFs from these interfering substances.

Multi-stage cleanup procedures typically involve sequential column chromatography using a variety of adsorbent materials. fms-inc.com Common adsorbents include:

Silica (B1680970) Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove certain classes of interfering compounds. fms-inc.comresearchgate.net

Alumina (B75360): Used to further fractionate the sample and remove additional interferences. fms-inc.comresearchgate.net

Florisil: A magnesium silicate-based adsorbent effective in separating PCDFs from certain pesticides. fms-inc.comepa.govnih.gov

Activated Carbon: A highly effective adsorbent for separating planar molecules like PCDFs from non-planar compounds like many PCBs. fms-inc.comresearchgate.net

The cleanup process can be performed manually using glass columns or through automated systems. fms-inc.comresearchgate.net Automated systems offer the advantage of increased sample throughput and improved reproducibility. fms-inc.comresearchgate.net The selection and order of the chromatographic columns are tailored to the specific sample matrix and the analytical goals. researchgate.net For instance, a common sequence for fatty food samples might involve a multi-layer silica column followed by basic alumina and then a carbon column. fms-inc.comresearchgate.net

The final eluate from the cleanup process contains a concentrated and purified fraction of PCDFs, ready for instrumental analysis.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for Isomer-Specific Detection

The "gold standard" for the isomer-specific detection and quantification of 1,2,3,8,9-PeCDF is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) . nih.govepa.govazurewebsites.net This powerful technique provides the necessary selectivity and sensitivity to accurately measure this compound at the ultra-trace levels at which it is typically found in the environment. epa.gov

High-Resolution Gas Chromatography (HRGC) is responsible for separating the individual PCDF isomers from each other. ca.govepa.gov This is achieved using long capillary columns with specialized stationary phases. ca.gov The choice of the GC column is critical for achieving the desired separation. ca.govepa.gov

High-Resolution Mass Spectrometry (HRMS) provides highly specific detection and quantification. ca.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). ca.gov The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where it is programmed to detect only the specific ions characteristic of the target PCDF congeners and their isotopically labeled internal standards. azurewebsites.net

A significant challenge in the analysis of PCDFs is the sheer number of possible isomers (135 in total). texas.gov Achieving complete separation of all these isomers, particularly the toxic 2,3,7,8-substituted congeners, on a single GC column is extremely difficult. epa.govresearchgate.net For instance, the commonly used DB-5 column may not fully resolve all toxic isomers from other, less toxic ones. epa.gov

To address this challenge, several strategies are employed:

Use of Multiple Columns: Analysis on a second GC column with a different stationary phase (e.g., a more polar column) is often required to confirm the identity and concentration of specific isomers. ca.govepa.gov

Advanced Stationary Phases: Research continues to focus on developing new GC stationary phases with improved selectivity for PCDF isomers. researchgate.net For example, certain silphenylene-silicone copolymer phases have shown promise in enhancing the separation of 2,3,7,8-substituted congeners. researchgate.net

The table below illustrates the retention times of selected PCDF isomers on different GC columns, highlighting the differences in separation performance.

| Isomer | DB-5ms Retention Time (min) | VF-5ms Retention Time (min) | VF-Xms Retention Time (min) |

| 1,2,3,8,9-PeCDF | Data not available | Data not available | Data not available |

| 2,3,4,7,8-PeCDF | 45.12 | 45.12 | 45.36 |

| 1,2,3,7,8-PeCDF | 44.87 | 44.87 | 45.09 |

| This table is for illustrative purposes. Retention times are highly dependent on specific instrument conditions and column dimensions. Data from a comprehensive study on all 136 PCDD/F isomers was used. researchgate.net |

Isotope dilution is a fundamental and essential technique for the accurate quantification of 1,2,3,8,9-PeCDF. azurewebsites.net This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,8,9-PeCDF) to the sample at the very beginning of the analytical procedure. ca.govazurewebsites.net

This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and instrumental analysis steps. azurewebsites.net By measuring the ratio of the response of the native analyte to the response of the labeled internal standard in the final HRGC/HRMS analysis, any losses of the analyte during the sample preparation process can be precisely corrected for. azurewebsites.net This results in a more accurate and reliable determination of the concentration of 1,2,3,8,9-PeCDF in the original sample. azurewebsites.net

To ensure the reliability and validity of the analytical data, stringent Quality Assurance (QA) and Quality Control (QC) protocols are an integral part of the analytical methodology for 1,2,3,8,9-PeCDF. ca.govepa.gov These protocols are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: These are "clean" samples (e.g., purified solvent) that are processed and analyzed in the same manner as the actual samples. epa.gov They are used to check for contamination introduced during the analytical process.

Laboratory Control Samples (LCS): These are clean matrices spiked with a known amount of the target analytes. They are used to assess the accuracy and performance of the entire analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): These are replicate samples to which a known amount of the target analytes is added. They are used to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision.

Calibration Standards: The HRGC/HRMS instrument is calibrated using a series of standard solutions containing known concentrations of the target analytes and their labeled internal standards. azurewebsites.net This calibration is verified regularly to ensure the instrument's response remains stable. ca.gov

Isomer Specificity Checks: The chromatographic system's ability to separate the toxic 2,3,7,8-substituted isomers from other isomers must be demonstrated and documented. ca.gov

Recovery of Labeled Standards: The recovery of the isotopically labeled internal standards is monitored for each sample. Acceptable recovery limits are established to ensure that the analytical process was efficient. epa.gov

Use of Toxic Equivalency Factors (TEFs) for Mixture Assessment and Risk Characterization

The TEF approach is a method for expressing the toxicity of different dioxin-like compounds in terms of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. ornl.govwikipedia.org Each individual PCDF and PCDD congener is assigned a TEF value that reflects its toxicity relative to 2,3,7,8-TCDD. ornl.gov

The Toxic Equivalent (TEQ) for a mixture is calculated by multiplying the concentration of each individual congener by its corresponding TEF and then summing the results. ornl.govwikipedia.org This provides a single, integrated measure of the total dioxin-like toxicity of the mixture, which can then be used for risk assessment and regulatory purposes. ornl.govwikipedia.org

The World Health Organization (WHO) has established TEF values for various PCDD and PCDF congeners, including 1,2,3,8,9-PeCDF.

Table of Toxic Equivalency Factors (TEFs) for Selected Pentachlorodibenzofurans (WHO 2005)

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF) | 0.3 |

| 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) | Not assigned a TEF by WHO |

| Note: While 1,2,3,8,9-PeCDF is a pentachlorodibenzofuran, it is not a 2,3,7,8-substituted congener and therefore is not typically assigned a TEF value in the same manner as the highly toxic isomers. Its contribution to the overall toxicity of a mixture is generally considered to be significantly lower than that of the 2,3,7,8-substituted congeners. |

Emerging Analytical Techniques and Database Applications for Identification and Quantification

While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) remains the gold standard for the definitive, congener-specific analysis of this compound (1,2,3,8,9-PeCDF), the scientific community continues to develop innovative methodologies. These emerging techniques aim to reduce costs, increase sample throughput, enhance separation efficiency, and improve confidence in compound identification. This section explores several advanced analytical strategies and the growing role of spectral databases in the analysis of this specific pentachlorodibenzofuran isomer.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with a triple quadrupole (QqQ) mass spectrometer has emerged as a powerful and cost-effective alternative to HRMS, particularly for screening and high-throughput applications. thermofisher.comchromatographyonline.com This technique operates on the principle of Selected Reaction Monitoring (SRM), which provides a high degree of selectivity and sensitivity, often rivaling that of HRMS. thermofisher.com

In an SRM experiment for 1,2,3,8,9-PeCDF, the first quadrupole (Q1) is set to isolate the precursor molecular ion of the pentachloro-dibenzofuran. This isolated ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) is set to monitor only specific, characteristic product ions resulting from this fragmentation. This two-stage mass filtering significantly reduces chemical noise from the sample matrix, enhancing the signal-to-noise ratio for the target analyte. waters.com The method follows the established isotope dilution approach for quantification, using ¹³C-labeled internal standards. thermofisher.com

The primary advantages of GC-MS/MS include lower capital and operational costs, as well as simpler operation compared to magnetic sector HRMS instruments. waters.com Regulatory frameworks have acknowledged the utility of GC-MS/MS by assigning identification points for methods using two precursor ions with their respective product ions, making it a viable technique for screening food and environmental samples for compliance. chromatographyonline.com

Table 1: Example of Selected Reaction Monitoring (SRM) Parameters for Pentachlorodibenzofurans (PeCDFs) Note: Specific transitions and collision energies must be empirically optimized for each instrument.

| Analyte Type | Precursor Ion (m/z) | Product Ion (m/z) | Typical Use |

|---|---|---|---|

| Native PeCDF (e.g., 1,2,3,8,9-PeCDF) | 340 | 277 | Quantifier |

| Native PeCDF (e.g., 1,2,3,8,9-PeCDF) | 342 | 279 | Qualifier |

| ¹³C₁₂-labeled PeCDF Internal Standard | 352 | 289 | Quantifier (Internal Standard) |

| ¹³C₁₂-labeled PeCDF Internal Standard | 354 | 291 | Qualifier (Internal Standard) |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

The analysis of 1,2,3,8,9-PeCDF is complicated by the existence of numerous other PCDF isomers and a multitude of co-extractable matrix interferences. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power to address this challenge. nih.gov This technique couples two different chromatographic columns (e.g., a non-polar column followed by a mid-polar or polar column) online. plos.org

The entire effluent from the first-dimension column is continuously transferred in small fractions to the second-dimension column via a modulator. The second column provides a very fast separation, typically lasting only a few seconds. plos.org The result is a two-dimensional chromatogram with retention times on two axes, which dramatically increases peak capacity and resolves compounds that would otherwise co-elute in a single-column separation. nih.gov

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC becomes an exceptionally powerful tool. TOF-MS is essential for GC×GC because it provides the high data acquisition speeds necessary to accurately characterize the narrow peaks (200–600 ms) that elute from the second-dimension column. plos.org The combination of superior chromatographic resolution from GC×GC and the high-quality mass spectral data from TOF-MS allows for enhanced characterization and quantification of target isomers like 1,2,3,8,9-PeCDF in highly complex samples. nih.govresearchgate.net

Table 2: Comparison of 1D-GC and GC×GC for Complex Isomer Analysis

| Feature | Conventional 1D-GC | Comprehensive GC×GC |

|---|---|---|

| Separation Power | Limited peak capacity, potential for co-elution of isomers. epa.gov | Greatly increased peak capacity, enhanced resolution of isomers from each other and from matrix. nih.gov |

| Detector Compatibility | Compatible with various detectors, including standard quadrupole MS. | Requires fast detectors; Time-of-Flight (TOF) MS is ideal. plos.org |

| Data Complexity | 2D data (Retention Time vs. Intensity). | 3D data (1st Dimension RT, 2nd Dimension RT, Intensity), requires specialized software. plos.org |

| Sensitivity | Standard. | Enhanced due to cryogenic zone compression by the modulator, resulting in taller, narrower peaks. plos.org |

Novel Detection and Separation Technologies

Beyond mainstream advancements, other technologies are showing promise for the analysis of persistent organic pollutants (POPs) and could be applied to PCDF analysis.

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique provides a novel detection mechanism based on the absorption of light in the 120–240 nm wavelength range. nih.gov Virtually all chemical compounds absorb in this region, and crucially, many isomers that are difficult to distinguish by mass spectrometry produce unique and differentiable absorption spectra. nih.gov The ability of VUV software to deconvolve co-eluting signals provides an additional tool for isomer specificity. nih.gov While demonstrated extensively for polychlorinated biphenyls (PCBs), its application to PCDFs is a logical extension. nih.govnih.gov

Trapped Ion Mobility Spectrometry (TIMS): When coupled with a mass spectrometer (e.g., TIMS-TOF-MS), this technology introduces a third dimension of separation based on the size, shape, and charge of an ion (its collisional cross-section). envirotecmagazine.com This additional separation dimension can resolve isomeric compounds that are inseparable by chromatography and have identical mass-to-charge ratios. technologynetworks.com TIMS-TOF-MS enhances the accuracy and confidence of compound identification and is particularly valuable for untargeted analysis to discover new or unexpected contaminants in a sample. envirotecmagazine.comtechnologynetworks.com

Database Applications for Identification and Quantification

The confident identification of a specific isomer like 1,2,3,8,9-PeCDF relies on comparing its analytical data to a known reference. Advanced spectral databases are critical tools in this process, especially when analyzing complex data from high-resolution or tandem mass spectrometers.

mzCloud is a prominent example of a modern, large-scale mass spectral database. It contains a vast library of high-resolution tandem mass spectra (MS/MS) acquired under a range of standardized collision energies. envirotecmagazine.com Its key features relevant to PCDF analysis include:

Spectral Tree Data: Unlike traditional libraries that may contain a single spectrum, mzCloud stores "spectral trees," which show how a compound fragments at multiple energy levels. This provides a much richer dataset for matching against experimental data.

Advanced Search Algorithms: It employs sophisticated algorithms that can match an unknown experimental spectrum against the library. This can help identify a compound directly or, if it's not in the library, suggest substructures based on fragment similarities.

Isomer Differentiation: For compounds like 1,2,3,8,9-PeCDF, where multiple isomers exist, having high-quality, curated MS/MS spectra in a database is invaluable. Subtle but consistent differences in the fragmentation patterns between isomers can be used for definitive identification, provided reference spectra for the specific isomers are present in the database.

The integration of these emerging analytical techniques with comprehensive databases like mzCloud represents the future of trace contaminant analysis, promising faster, more accurate, and more confident identification and quantification of challenging analytes such as this compound.

Mechanisms of Biological Action and Frameworks for Ecological Risk Assessment of 1,2,3,8,9 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Mediated Molecular Pathways of PCDF Action

The biological effects of 1,2,3,8,9-Pentachlorodibenzofuran (1,2,3,8,9-PeCDF) and other dioxin-like compounds are primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comuef.fi This receptor is ubiquitously expressed in vertebrate cells and plays a crucial role in regulating cellular processes. uef.finih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. mdpi.com Upon binding by a ligand such as 1,2,3,8,9-PeCDF, the receptor undergoes a conformational change, allowing it to translocate into the nucleus and form a heterodimer with the AhR nuclear translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Induction of Xenobiotic-Metabolizing Enzymes (e.g., AHH, EROD, CYP1A1, CYP1B1)

A well-established consequence of AhR activation by compounds like 1,2,3,8,9-PeCDF is the induction of a battery of xenobiotic-metabolizing enzymes. nih.gov This adaptive response is designed to facilitate the detoxification and elimination of foreign chemicals. nih.gov Key enzymes induced through this pathway include members of the Cytochrome P450 superfamily, particularly CYP1A1 and CYP1B1. The induction of these enzymes leads to increased catalytic activities, such as Aryl Hydrocarbon Hydroxylase (AHH) and 7-Ethoxyresorufin-O-deethylase (EROD), which are commonly used as biomarkers of AhR activation.

The induction of CYP1A1 is a hallmark of exposure to AhR agonists. nih.gov For instance, studies have shown that 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR agonist, induces CYP1A1, and this induction is mediated by the AhR. nih.gov This process, however, can also lead to the production of reactive oxygen species, potentially causing oxidative DNA damage. nih.gov The AhR controls the expression of several drug-metabolizing enzymes, and compounds with varying potencies, such as different chlorinated dioxins and furans, can co-induce enzymes like CYP1A1. nih.gov

Alterations in Cellular Replication and Senescence through AhR Activation

The influence of the AhR extends beyond xenobiotic metabolism to fundamental cellular processes like replication and senescence. nih.govnih.gov Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. nih.gov Emerging research suggests that the AhR plays a complex and often context-dependent role in modulating senescence.

Activation of the AhR by agonists like TCDD has been shown to inhibit senescence in certain cell types, which could be a contributing factor to its tumor-promoting effects. nih.gov For example, in primary cultured keratinocytes, TCDD has been observed to increase post-confluent proliferation and inhibit culture-induced senescence. nih.gov Conversely, other studies indicate that AhR can also promote senescence. AhR has been found to transcriptionally regulate the expression of key senescence-associated genes such as p16Ink4a and p21Cip1. nih.gov Furthermore, fibroblasts from AhR-deficient mice have shown increased susceptibility to senescence. nih.gov The transition to reproductive senescence in female rats has also been shown to be hastened by both acute and chronic exposure to the AhR agonist TCDD. oup.com These findings highlight the intricate and multifaceted role of the AhR in cellular aging and proliferation, which can be influenced by the specific ligand, cell type, and physiological context.

Comparative Biological Potency and Structure-Activity Relationships (QSAR/QSTR) of PeCDF Isomers

The biological potency of different polychlorinated dibenzofuran (B1670420) (PCDF) congeners, including the various pentachlorodibenzofuran (PeCDF) isomers, can vary significantly. This variability is largely dependent on their ability to bind to and activate the AhR. The concept of Relative Potency (REP) is used to compare the toxicity of different dioxin-like compounds to that of the most potent congener, 2,3,7,8-TCDD.

Studies investigating the binding affinities of PCDF congeners to the rat liver cytosolic Ah receptor have provided insights into their structure-activity relationships. nih.gov For instance, the rank order of radioligand binding affinities was found to be 2,3,7,8-TCDD > 2,3,7,8-TCDF > 1,2,3,6,7,8-HCDF > 1,2,3,7,8-PeCDF. nih.gov This demonstrates that even among closely related congeners, there are measurable differences in their interaction with the AhR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are valuable tools for predicting the biological activity and toxicity of chemicals based on their molecular structure. For dioxin-like compounds, these models often consider parameters such as the degree and position of chlorine substitution, which influence the molecule's planarity and electronic properties, thereby affecting its ability to bind to the AhR. The World Health Organization (WHO) has established Toxic Equivalency Factors (TEFs) for various PCDDs, PCDFs, and PCBs based on a comprehensive evaluation of available toxicological data. nih.gov These TEFs are a cornerstone of the Toxicity Equivalence (TEQ) methodology.

Interactive Data Table: WHO 1998 Toxic Equivalency Factors (TEFs) for select PCDFs

Data sourced from Van den Berg et al. (1998) nih.gov

Methodologies for Ecological Risk Assessment of PCDDs/PCDFs

Assessing the ecological risks posed by complex mixtures of PCDDs and PCDFs found in the environment requires specialized methodologies. epa.govepa.gov These frameworks aim to provide a scientifically sound basis for decision-making to protect ecosystems. regulations.gov

Application of Toxicity Equivalence Methodology in Ecological Contexts

The Toxicity Equivalence (TEQ) methodology is a widely used approach for the risk assessment of dioxin-like compounds. epa.govepa.gov This method assumes that the toxicity of a mixture of these compounds is the sum of the toxicities of the individual congeners, each weighted by its respective Toxic Equivalency Factor (TEF). nih.gov The TEF represents the potency of a congener relative to 2,3,7,8-TCDD. regulations.gov

The application of the TEQ methodology in ecological risk assessment has been a focus of regulatory agencies like the U.S. Environmental Protection Agency (EPA). epa.govepa.gov This framework is intended to assist scientists in evaluating the risks to various species from different taxonomic classes, such as fish, birds, and mammals, which may have different sensitivities to these compounds. nih.govepa.govepa.gov The use of TEFs allows for the calculation of a Total Toxic Equivalence (TEQ) for a complex mixture, which simplifies risk characterization.

Development of Ecological Soil Screening Levels (Eco-SSLs)

Ecological Soil Screening Levels (Eco-SSLs) are concentrations of contaminants in soil that are considered protective of ecological receptors, such as plants and animals, that are in frequent contact with the soil or consume biota living in or on the soil. epa.gov These screening levels are developed through a comprehensive process that includes literature searches, data evaluation, and derivation of a protective value. epa.gov

The U.S. EPA has led a multi-stakeholder effort to develop Eco-SSLs for a range of contaminants to ensure consistency in screening-level ecological risk assessments at hazardous waste sites. epa.govepa.gov While initial efforts focused on inorganic contaminants due to the availability of data on their background concentrations in soil, the framework is applicable to organic contaminants as well. ornl.gov Eco-SSLs are used in the initial stages of a risk assessment to identify contaminants of potential concern that may require further, more detailed site-specific investigation. epa.govosd.mil It is important to note that Eco-SSLs are not intended to be used directly as cleanup levels. epa.gov

Environmental Remediation and Management Strategies for Pcdf Contamination

Remediation Technologies for Contaminated Sediments

Sediments act as a major sink for persistent organic pollutants like PCDFs, which can be reintroduced into the food chain through benthic organisms. Remediation of PCDF-contaminated sediments can be approached through in-situ (in place) or ex-situ (removed and treated) methods.

In-situ Remediation:

Capping: This technique involves placing a clean layer of material, such as sand, clay, or specialized active materials like activated carbon, over the contaminated sediment to physically and chemically isolate it. tpsgc-pwgsc.gc.cadtic.mil Capping reduces the exposure of aquatic organisms to the contaminants and minimizes their flux into the overlying water column. tpsgc-pwgsc.gc.caepa.gov The effectiveness of capping depends on the material used, its thickness, and the physical stability of the cap against erosion and bioturbation. regulations.govlaccei.org Active caps (B75204) containing sorbent materials like activated carbon can significantly enhance the sequestration of mobile contaminants. laccei.orgnih.gov

Bioremediation: This approach utilizes microorganisms to degrade contaminants. While challenging for highly chlorinated compounds like 1,2,3,8,9-PeCDF, research has shown that anaerobic microorganisms can reductively dehalogenate some PCDF congeners. clu-in.orgtaylorfrancis.com Stimulating the activity of indigenous microorganisms (biostimulation) or introducing specialized microbes (bioaugmentation) are potential strategies, though their in-situ application for PCDFs is still an area of active research. epa.gov

Ex-situ Remediation:

Dredging: This involves the physical removal of contaminated sediments from the water body. epa.gov Dredging is a common approach for highly contaminated sites, but it can lead to the resuspension of sediments and the release of contaminants if not carefully managed. epa.gov Following removal, the dredged material requires further treatment or secure disposal.

Treatment of Dredged Sediments: Once removed, contaminated sediments can be subjected to various treatments, including thermal desorption, solvent extraction, or solidification/stabilization before disposal. researchgate.net

Table 1: Comparison of Remediation Technologies for PCDF-Contaminated Sediments

| Remediation Technology | Type | Description | Advantages | Disadvantages |

| Capping | In-situ | Covering contaminated sediment with a layer of clean material to isolate contaminants. tpsgc-pwgsc.gc.ca | Rapid risk reduction, less disruptive than dredging, can create new habitat. tpsgc-pwgsc.gc.caepa.gov | Potential for erosion or bioturbation to compromise the cap, may require long-term monitoring. regulations.gov |

| Bioremediation | In-situ | Use of microorganisms to degrade contaminants. epa.gov | Potentially low cost and sustainable. | Slow degradation rates for highly chlorinated PCDFs, effectiveness can be limited by environmental conditions. epa.gov |

| Dredging | Ex-situ | Physical removal of contaminated sediment. epa.gov | Permanent removal of contaminants from the aquatic environment. | High cost, potential for contaminant resuspension during removal, requires disposal or further treatment of dredged material. epa.gov |

Decontamination Approaches for PCDF-Impacted Soils

Soil contamination with PCDFs can result from atmospheric deposition from industrial sources, the use of contaminated materials, or improper waste disposal. Several technologies are available for the decontamination of PCDF-impacted soils.

Thermal Desorption: This ex-situ technology uses heat to vaporize contaminants from the soil. The vaporized contaminants are then collected and treated in a separate unit. tecnoscientifica.com Thermal desorption has been shown to be effective for removing a wide range of organic pollutants, including PCBs and PAHs, at temperatures between 350°C and 550°C. nih.gov However, the process needs to be carefully controlled to prevent the formation of new PCDF congeners, which can be catalyzed by the presence of metals like copper dichloride at certain temperatures. nih.gov

Solvent Extraction: This process involves using a solvent to dissolve and remove contaminants from the soil. iastate.edu Solvents like toluene (B28343) have been shown to be effective in extracting PCDDs and PCDFs from contaminated matrices. epa.gov Accelerated solvent extraction (ASE) using toluene at elevated temperatures and pressures can achieve high extraction efficiencies. nih.gov The extracted contaminants are then concentrated in the solvent, which requires further treatment or disposal.

Bioremediation: Similar to sediment remediation, bioremediation of PCDF-contaminated soil can involve biostimulation or bioaugmentation. researchgate.net The addition of nutrients and organic matter, such as compost, can enhance the degradation of chlorinated compounds by indigenous microbial populations. researchgate.netresearchgate.net The use of specific fungi, such as white-rot fungi, has also shown promise in degrading pentachlorophenol (B1679276), a related chlorinated aromatic compound. nih.gov Phytoremediation, which uses plants to remove, degrade, or contain contaminants, has also been explored for soils contaminated with a mix of organic and inorganic pollutants. rsc.org

Table 2: Decontamination Technologies for PCDF-Impacted Soils

| Decontamination Technology | Type | Description | Key Research Findings |

| Thermal Desorption | Ex-situ | Heating the soil to vaporize contaminants for collection and treatment. tecnoscientifica.com | Can achieve >99% removal for some persistent organic pollutants. nih.gov The presence of certain catalysts can influence PCDF formation during the process. nih.gov |

| Solvent Extraction | Ex-situ | Using a solvent to dissolve and remove contaminants from the soil. iastate.edu | Toluene has demonstrated good extraction efficiency for PCDDs/PCDFs from solid matrices. epa.gov |

| Bioremediation | In-situ/Ex-situ | Utilizing microorganisms to break down contaminants. researchgate.net | Addition of amendments like compost can stimulate the degradation of chlorinated phenols. researchgate.net Specific fungi show potential for degrading related compounds. nih.gov |

Source Reduction and Emission Control Measures for Industrial and Combustion Processes

The primary approach to managing PCDF contamination is to prevent their formation and release from industrial and combustion sources. Key sources include waste incineration, metallurgical processes (e.g., iron and steel production, secondary aluminum smelting), and the burning of salt-laden wood waste. regulations.govaaqr.orgnih.gov

Combustion Optimization: Controlling combustion conditions is crucial to minimize PCDF formation. This includes maintaining a high combustion temperature, ensuring sufficient residence time and excess air, and promoting good turbulence to achieve complete combustion. nih.govresearchgate.net Poor combustion conditions can lead to an increase in PCDF precursors and subsequent emissions. nih.gov

Precursor Control: Reducing the input of chlorine and catalytic metals (like copper) into combustion processes can limit the formation of PCDFs. researchgate.net For example, in cement kilns co-processing waste, using limestone to scrub acid gases like HCl can reduce the available chlorine for PCDF formation. nih.gov

Flue Gas Treatment: A variety of air pollution control devices (APCDs) are used to remove PCDFs from flue gases before they are released into the atmosphere.

Activated Carbon Injection (ACI): Injecting powdered activated carbon into the flue gas is a widely used and effective technology for adsorbing PCDFs. iieta.org ACI can achieve high removal efficiencies, often exceeding 85-98%, depending on the injection rate and flue gas conditions. iieta.orgresearchgate.net

Fabric Filters (Baghouses): These devices capture particulate matter, which can have PCDFs adsorbed onto their surface. They are often used in conjunction with ACI for enhanced removal. aaqr.org

Wet Scrubbers: These systems use a liquid to remove pollutants from the flue gas and can be effective for particulate and acid gas control. nih.gov

Selective Catalytic Reduction (SCR): While primarily designed to reduce nitrogen oxides (NOx), SCR systems can also contribute to the destruction of PCDFs. aaqr.org

Table 3: Emission Control Measures for PCDFs from Industrial and Combustion Sources

| Control Measure | Application | Mechanism | Reported Effectiveness |

| Combustion Optimization | Incinerators, Boilers, Kilns | Ensures complete destruction of organic matter and PCDF precursors. nih.gov | An exponential decrease in PCDF emissions with a linear increase in furnace temperature has been observed. nih.gov |

| Activated Carbon Injection (ACI) | Incinerators, Metallurgical Plants | Adsorption of PCDFs onto the surface of activated carbon particles. iieta.org | Removal efficiencies of 85% to over 98% have been reported for PCDD/Fs. iieta.orgresearchgate.net |

| Wet Scrubbers | Iron Foundries, Incinerators | Removal of particulate matter and acid gases from flue gas. nih.gov | Can significantly reduce particulate matter emissions, which carry adsorbed PCDFs. nih.gov |

| Selective Catalytic Reduction (SCR) | Sinter Plants, Power Plants | Catalytic destruction of pollutants. aaqr.org | Can reduce PCDD/F emissions by about 50% when used with an electrostatic precipitator. aaqr.org |

Research Gaps and Future Directions in 1,2,3,8,9 Pentachlorodibenzofuran Studies

Further Elucidation of Isomer-Specific Environmental Fate and Transport Processes

The environmental persistence and mobility of PCDFs are dictated by their physicochemical properties, which vary between individual congeners. While general models for the environmental fate of persistent organic pollutants (POPs) exist, their accuracy for specific PCDF isomers is limited without congener-specific data. up.ptnih.goveuropa.eunih.gov The environmental half-lives of PCDFs can range from days in the air to years in soil and sediment, but data for the 1,2,3,8,9-PeCDF isomer are notably absent from comprehensive databases. researchgate.net

The behavior of PCDFs in the environment is a complex interplay of processes including volatilization, atmospheric deposition, and partitioning between soil, water, and sediment. nih.govresearchgate.net Studies on other PCDF congeners have shown that the chlorine substitution pattern significantly influences these processes. However, a significant research gap exists in understanding the specific environmental fate and transport pathways of 1,2,3,8,9-PeCDF. There is a pressing need for studies that investigate its degradation rates under various environmental conditions (e.g., photolysis, microbial degradation) and its partitioning behavior in different environmental compartments. Such data are crucial for developing accurate models to predict its environmental distribution and persistence.

Refinement of Bioaccumulation and Food Web Models to Incorporate Metabolic Considerations

Bioaccumulation, the process by which a chemical concentrates in an organism, is a key concern for PCDFs. Bioaccumulation factors (BAFs) and biomagnification factors (BMFs) are used to quantify the potential for a chemical to accumulate in organisms and magnify through food webs. science.govskb.senih.govepa.gov While BAFs have been determined for some PCDF congeners, specific data for 1,2,3,8,9-PeCDF are lacking. ca.gov

Existing food web bioaccumulation models for organic chemicals provide a framework for predicting the accumulation of contaminants. nih.gov However, the accuracy of these models for PCDFs is hampered by a lack of isomer-specific metabolic data. The metabolism of PCDFs can significantly influence their bioaccumulation potential, as more readily metabolized congeners are less likely to persist and accumulate in tissues. Studies on other pentachlorodibenzofuran isomers in rats have revealed that metabolism and excretion pathways are highly dependent on the chlorine substitution pattern. wikipedia.org Without specific metabolic studies on 1,2,3,8,9-PeCDF, it is impossible to accurately model its bioaccumulation and potential for food web magnification. Future research should focus on in vivo and in vitro studies to determine the metabolic fate of this specific isomer in various organisms, including fish, birds, and mammals. This information is essential for refining existing bioaccumulation models and improving the accuracy of ecological risk assessments.

Development of Novel Analytical Approaches for Trace Level Detection and Comprehensive Congener Profiling

The accurate assessment of exposure to PCDFs relies on sensitive and specific analytical methods capable of separating and quantifying individual congeners, often present at trace levels in complex environmental and biological matrices. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for PCDF analysis. researchgate.net However, the separation of all 135 PCDF congeners remains a significant analytical challenge. nih.gov

A major research gap is the development and validation of analytical methods specifically optimized for the trace-level detection of 1,2,3,8,9-PeCDF. This includes the development of certified analytical standards and reference materials, which are crucial for quality assurance and control in analytical measurements. Furthermore, there is a need for more comprehensive congener profiling in various environmental and biological samples. nih.govresearchgate.netresearchgate.netnih.gov While some studies have reported PCDF congener profiles in different matrices, the inclusion and accurate quantification of less-studied isomers like 1,2,3,8,9-PeCDF are often limited. Developing analytical methods that can provide a complete picture of PCDF contamination, including the less abundant isomers, is essential for a thorough understanding of exposure sources and potential risks. The application of advanced separation techniques, such as multidimensional gas chromatography, could offer improved resolution of complex PCDF mixtures. nih.gov

Advanced Mechanistic Studies on the Biological Interactions of Less-Studied PeCDF Isomers

The toxicity of many PCDFs is mediated through their binding to the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.gov The binding affinity of a PCDF congener to the AHR is a key determinant of its toxic potency and is the basis for the assignment of Toxic Equivalency Factors (TEFs). wikipedia.orgca.gov TEFs are used to express the toxicity of different dioxin-like compounds relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wikipedia.orgecfr.govnih.gov

A critical research gap is the determination of the TEF for 1,2,3,8,9-PeCDF. This isomer is currently not assigned a TEF by the World Health Organization (WHO), which significantly hampers the assessment of its contribution to the total toxicity of PCDF mixtures. nih.gov Future research should prioritize in vitro and in vivo studies to determine the AHR binding affinity and the subsequent downstream biological effects of 1,2,3,8,9-PeCDF. This would enable the derivation of a reliable TEF for this isomer.

Furthermore, beyond AHR-mediated toxicity, the potential for other mechanisms of action for less-studied PCDF isomers remains largely unexplored. Advanced mechanistic studies are needed to investigate the broader biological interactions of 1,2,3,8,9-PeCDF, including its effects on cellular signaling pathways, enzyme activities, and other molecular targets.

Integration of Multi-Omics Approaches for Deeper Understanding of Environmental and Biological Responses

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented opportunities to understand the complex biological responses to chemical exposures at a systems level. nih.govmdpi.comnih.gov Integrating these multi-omics approaches can provide a more holistic view of the molecular perturbations caused by environmental contaminants and can help in the identification of novel biomarkers of exposure and effect.

For PCDFs, including 1,2,3,8,9-PeCDF, there is a significant opportunity to apply multi-omics technologies to elucidate their mechanisms of toxicity and to identify sensitive biomarkers of exposure. Gene expression profiling, for instance, can reveal the genes and pathways that are altered following exposure to a specific PCDF congener. nih.govmdpi.com Similarly, proteomics and metabolomics can identify changes in protein expression and metabolic profiles, respectively, providing further insights into the biological response. nih.gov

A key future direction is the integration of multi-omics data with traditional toxicological and environmental fate data. This integrated approach will be crucial for building predictive models of PCDF toxicity and for improving risk assessment. For 1,2,3,8,9-PeCDF, where traditional data are scarce, a multi-omics approach could provide a wealth of information on its potential hazards and guide future research priorities.

Q & A

Q. How can 1,2,3,8,9-PeCDF be distinguished chromatographically from other pentachlorodibenzofuran isomers in environmental samples?

Methodological Answer: Separation requires high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) using a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm). Retention times (RT) and ion ratios are critical for isomer identification. For example, 1,2,3,8,9-PeCDF elutes later than 2,3,4,7,8-PeCDF due to differences in chlorine substitution patterns. Calibration with certified isomer-specific standards (e.g., 50 μg/mL in 10% toluene or ethyl acetate-hexane mixtures) is essential .

Q. What methodological approaches are recommended for quantifying 1,2,3,8,9-PeCDF in complex matrices like soil or biological tissues?

Methodological Answer: Use isotope dilution mass spectrometry (IDMS) with -labeled internal standards. Sample preparation involves accelerated solvent extraction (ASE) with toluene, followed by multi-step clean-up using silica gel, Florisil, and activated carbon columns. Recovery rates should be validated against certified reference materials (CRMs), such as Wellington Laboratories' sediment standards (12.6 ± 5.0 pg/g for 1,2,3,8,9-PeCDF) .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess the chronic toxicity of 1,2,3,8,9-PeCDF, considering its low environmental abundance?

Methodological Answer: Dose selection should align with benchmark dose (BMD) modeling. For example, Pluess et al. (1988a) used dietary exposure in rats (0.1–10 μg/kg/day) over 13 weeks, monitoring relative liver weight increases (LOAEL: 1 μg/kg/day). Histopathological analysis of thyroid, thymus, and adrenal glands is critical, as these are sensitive targets for chlorinated dibenzofurans .

Q. How should researchers address contradictions in reported toxic equivalency factors (TEFs) for 1,2,3,8,9-PeCDF?

Methodological Answer: Reconcile discrepancies using mechanistic data (e.g., aryl hydrocarbon receptor [AhR] binding affinity) and comparative potency assays. The 2005 WHO TEF reevaluation assigned 1,2,3,8,9-PeCDF a TEF of 0.03 based on relative effect potency (REP) distributions, whereas older guidelines may lack isomer specificity. Validate TEFs via in vitro luciferase reporter assays (e.g., H4IIE rat hepatoma cells) .

Q. What experimental parameters optimize thermal desorption efficiency for 1,2,3,8,9-PeCDF in air sampling?

Methodological Answer: Use adsorbents like Tenax TA or Carbopack X at 30°C for capture, followed by rapid desorption at 320°C for 10 min. Electron capture detector (ECD) sensitivity is enhanced by maintaining carrier gas (helium) flow rates at 1.2 mL/min. Method validation should include spike-recovery tests (e.g., 80–120% recovery at 1 pg/m) .

Data Contradiction Analysis

Q. Why do reported environmental concentrations of 1,2,3,8,9-PeCDF vary significantly across studies?

Methodological Answer: Variability arises from differences in extraction efficiency (e.g., ethyl acetate vs. toluene), matrix effects (e.g., lipid content in biological samples), and instrument sensitivity. For example, NHANES 2005-2006 reported serum levels of 1,2,3,8,9-PeCDF at 0.969 ± 0.166 pg/g lipid weight, whereas sediment analyses may show lower detection limits (0.08 pg/g) due to cleaner matrices .

Q. How can conflicting QSAR predictions for AhR binding affinity be resolved?

Methodological Answer: Refine 3D-QSAR models using consensus approaches (e.g., PLS + k-NN algorithms). For 1,2,3,8,9-PeCDF, experimental binding data (log REP = -1.2) should override computational predictions, which may overestimate activity due to improper conformation sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.